molecular formula C13H10N4O6 B13752114 N-Methyl-2,4,6-trinitro-N-phenylaniline CAS No. 56042-31-0

N-Methyl-2,4,6-trinitro-N-phenylaniline

Cat. No.: B13752114
CAS No.: 56042-31-0
M. Wt: 318.24 g/mol
InChI Key: QNMFHVHLGOZVAH-UHFFFAOYSA-N
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Description

N-Methyl-2,4,6-trinitro-N-phenylaniline is a chemical compound with the molecular formula C13H10N4O6 It is known for its distinctive structure, which includes a phenyl group attached to a nitrogen atom that is also bonded to a methyl group and three nitro groups at the 2, 4, and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4,6-trinitro-N-phenylaniline typically involves nitration reactions. One common method is the nitration of N-methyl aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4,6-trinitro-N-phenylaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: Under certain conditions, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Reduction: The major products are N-methyl-2,4,6-triamino-N-phenylaniline.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: The products can include nitroso or nitro derivatives, depending on the reaction conditions.

Scientific Research Applications

N-Methyl-2,4,6-trinitro-N-phenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2,4,6-trinitro-N-phenylaniline involves its interaction with cellular components. The nitro groups play a crucial role in its biological activity. For instance, in cancer cells, the compound can induce apoptosis by increasing the ratio of Bax/Bcl-2 expression, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2,4,6-trinitroaniline: Similar in structure but lacks the phenyl group.

    2,4,6-Trinitroaniline: Similar but without the methyl group.

    N-Methylpicramide: Another related compound with similar nitro group arrangements.

Uniqueness

N-Methyl-2,4,6-trinitro-N-phenylaniline is unique due to the presence of both a phenyl group and a methyl group attached to the nitrogen atom, along with three nitro groups on the benzene ring

Properties

CAS No.

56042-31-0

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

N-methyl-2,4,6-trinitro-N-phenylaniline

InChI

InChI=1S/C13H10N4O6/c1-14(9-5-3-2-4-6-9)13-11(16(20)21)7-10(15(18)19)8-12(13)17(22)23/h2-8H,1H3

InChI Key

QNMFHVHLGOZVAH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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